Anhydro-araic 3'-acetate

DNA polymerase alpha inhibition nucleoside analog selectivity L1210 leukemia

Anhydro-araIC 3'-acetate (CAS 51391-98-1), systematically named 2,2'-anhydro-1-(3'-O-acetyl-β-D-arabinofuranosyl)-5-iodocytosine hydrochloride, is a synthetic nucleoside analog belonging to the 2,2'-anhydro-arabinosylcytosine (anhydro-araC) class. It is structurally distinguished from the parent anhydro-araC (ancitabine) by the simultaneous presence of two modifications: a 5-iodo substituent on the cytosine base and a 3'-O-acetyl group on the arabinose sugar.

Molecular Formula C11H13ClIN3O5
Molecular Weight 429.59 g/mol
CAS No. 51391-98-1
Cat. No. B1215859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnhydro-araic 3'-acetate
CAS51391-98-1
Synonyms2,2'-anhydro-1-(3'-O-acetyl-beta-arabinofuranosyl)-5-iodocytosine
2,2'-anhydro-1-(3'-O-acetyl-beta-arabinofuranosyl)-5-iodocytosine hydrochloride
2,2'-anhydro-1-(3'-O-acetyl-beta-D-arabinofuranosyl)-5-iodocytosine hydrochloride
anhydro-araIC 3'-acetate
Molecular FormulaC11H13ClIN3O5
Molecular Weight429.59 g/mol
Structural Identifiers
SMILESCC(=O)OC1C(OC2C1OC3=NC(=N)C(=CN23)I)CO.Cl
InChIInChI=1S/C11H12IN3O5.ClH/c1-4(17)18-7-6(3-16)19-10-8(7)20-11-14-9(13)5(12)2-15(10)11;/h2,6-8,10,13,16H,3H2,1H3;1H/t6-,7-,8+,10-;/m1./s1
InChIKeyWYNRYQPILOPWIO-ZMEWEQIWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Anhydro-araIC 3'-acetate (CAS 51391-98-1): A Dual-Modified 2,2'-Anhydro Cytosine Nucleoside for Mechanistic and Comparative Cancer Research


Anhydro-araIC 3'-acetate (CAS 51391-98-1), systematically named 2,2'-anhydro-1-(3'-O-acetyl-β-D-arabinofuranosyl)-5-iodocytosine hydrochloride, is a synthetic nucleoside analog belonging to the 2,2'-anhydro-arabinosylcytosine (anhydro-araC) class [1]. It is structurally distinguished from the parent anhydro-araC (ancitabine) by the simultaneous presence of two modifications: a 5-iodo substituent on the cytosine base and a 3'-O-acetyl group on the arabinose sugar [2]. The compound was originally synthesized as a crude product by Moffatt and coworkers and later purified and fully characterized by Itoh et al., enabling the first systematic comparative evaluation against its closest structural analogs [3].

5-Iodo substituent enables DNA polymerase α inhibition studies
3'-O-Acetyl group modulates DNA incorporation for mechanistic dissection
Matched analog panel supports polymerase α-dependent vs. independent cytotoxicity research

Why Anhydro-araIC 3'-acetate Cannot Be Replaced by Anhydro-araC, Anhydro-araIC, or Anhydro-araC 3'-acetate in Research Applications


The 2,2'-anhydro-arabinosylcytosine nucleoside family presents a deceptive risk of generic substitution because all four closely related analogs — anhydro-araC, anhydro-araC 3'-acetate, anhydro-araIC, and anhydro-araIC 3'-acetate — exhibit comparable cytotoxic potency against a broad panel of leukemia and carcinoma cell lines [1]. However, this phenotypic equivalence masks profound biochemical divergence: the 5-iodo substituent is the sole determinant of DNA polymerase α inhibition, while the 3'-O-acetyl group independently modulates the extent of [3H]thymidine incorporation into nascent DNA [1]. A researcher who selects anhydro-araC 3'-acetate instead of anhydro-araIC 3'-acetate would retain cytotoxicity but would completely lose DNA polymerase α inhibitory activity, thereby unknowingly altering the mechanistic interpretation of experimental outcomes. Conversely, selecting anhydro-araIC (lacking the 3'-acetyl) would produce a greater degree of DNA incorporation, confounding studies that require reduced incorporation as an experimental variable [1].

!
Anhydro-araC 3'-acetate (no 5-iodo)
May completely lose DNA polymerase α inhibition, shifting mechanistic interpretation despite comparable cytotoxicity.
!
Anhydro-araIC (no 3'-acetyl)
May produce greater DNA incorporation, confounding experiments requiring reduced incorporation as a variable.
!
Anhydro-araC (neither modification)
May lack both polymerase α inhibition and the reduced DNA incorporation profile, limiting mechanistic deconvolution.

Quantitative Differentiation Evidence for Anhydro-araIC 3'-acetate vs. Closest Structural Analogs


DNA Polymerase α Inhibition: Binary Functional Divergence Driven by the 5-Iodo Substituent

In a direct head-to-head comparison within the same study, anhydro-araIC 3'-acetate was a potent inhibitor of DNA polymerase α purified from L1210 murine leukemia cells at the nucleoside level, whereas anhydro-araC 3'-acetate — differing only by the absence of the 5-iodo substituent — was completely non-inhibitory [1]. The 3'-O-acetyl group alone is insufficient to confer polymerase α inhibition; this activity is exclusively determined by the 5-iodo modification [1]. Anhydro-araIC (lacking the acetyl but retaining the 5-iodo) also inhibited polymerase α, confirming that the acetyl group does not impair this activity [1].

DNA Polymerase α Inhibition
Head-to-head
Target: potent inhibitor
Comparator (anhydro-araC 3'-acetate): completely non-inhibitory
5-Iodo substituent is necessary and sufficient for polymerase α inhibition within this scaffold.
L1210 enzyme; binary active/inactive result.
DNA polymerase alpha inhibition nucleoside analog selectivity L1210 leukemia

Reduced [3H]Thymidine Incorporation: Anhydro-araIC 3'-acetate is Significantly Less Inhibitory Than Its Closest Analogs

All four 2,2'-anhydro-araC analogs inhibited [3H]thymidine incorporation into the DNA of cultured L1210 cells; however, anhydro-araIC 3'-acetate was significantly less inhibitory than anhydro-araIC, anhydro-araC 3'-acetate, and anhydro-araC [1]. This finding demonstrates that the simultaneous presence of both the 5-iodo and 3'-O-acetyl modifications produces a quantitatively distinct effect on DNA synthesis that is not observed with either modification alone [1]. The reduced incorporation is not accompanied by a loss of cytotoxic or antineoplastic potency, indicating a mechanistic uncoupling between bulk DNA synthesis inhibition and cell killing [1].

[³H]Thymidine Incorporation
Head-to-head
Significantly less inhibitory than anhydro-araIC, anhydro-araC 3'-acetate, and anhydro-araC
Dual modifications produce a distinct DNA synthesis profile not seen with either modification alone.
L1210 cells; full dose-response data in Itoh et al. (1981).
DNA synthesis inhibition thymidine incorporation assay L1210 cell culture

Selectivity for DNA Polymerase α over Polymerase β: A Class-Wide Property Confirmed for Anhydro-araIC 3'-acetate

None of the four 2,2'-anhydro-arabinosylcytosine nucleosides tested, including anhydro-araIC 3'-acetate, caused any inactivation of DNA polymerase β from L1210 leukemia cells [1]. This stands in contrast to the active metabolite of cytarabine (ara-CTP), which inhibits both polymerase α and polymerase β [2]. The selectivity of anhydro-araIC 3'-acetate for polymerase α over polymerase β is a class-level property that distinguishes the entire 2,2'-anhydro series from the parent drug cytarabine [1].

Polymerase α over β Selectivity
Class-level
No inactivation of DNA polymerase β detected for any analog in the series
Polymerase β sparing distinguishes the 2,2'-anhydro series from ara-CTP (inhibits both α and β).
L1210 polymerases; class-wide property confirmed for this compound.
DNA polymerase selectivity polymerase beta repair DNA synthesis

Comparable Antineoplastic Potency Across Leukemia and Carcinoma Models Despite Mechanistic Divergence

The presence of the 5-iodo substituent and/or the 3'-O-acetyl group did not alter the capacity of these agents to exert cytotoxic and antineoplastic activity against a panel including L1210, P388, and L5178Y murine leukemias, human leukemia cells, and human colon and rectal carcinomas [1]. Anhydro-araIC 3'-acetate maintained activity comparable to anhydro-araC, anhydro-araC 3'-acetate, and anhydro-araIC across all cell lines tested [1]. This finding is significant because it demonstrates that the unique biochemical profile of anhydro-araIC 3'-acetate (polymerase α inhibition combined with reduced DNA incorporation) does not compromise its cytotoxic potency relative to analogs that lack one or both of these distinctive features [1].

Cytotoxic Activity Across Cell Lines
Head-to-head
Comparable antineoplastic potency among all four analogs across leukemia and carcinoma models
Cytotoxic potency is maintained despite divergent polymerase α and DNA incorporation profiles.
Tested in L1210, P388, L5178Y, human leukemia, colon/rectal carcinoma cell lines.
antineoplastic activity L1210 leukemia P388 leukemia human colon carcinoma

Antiviral Activity Against Herpes Simplex Virus Type 1: Retained Activity Comparable to Analogs

Anhydro-araIC 3'-acetate exhibited antiviral activity against herpes simplex virus Type 1 (HSV-1) comparable to anhydro-araC, anhydro-araC 3'-acetate, and anhydro-araIC [1]. The 5-iodo and 3'-O-acetyl modifications did not diminish antiviral potency [1]. This equivalence in antiviral activity, when contrasted with the divergence in DNA polymerase α inhibition among the analogs, indicates that the antiviral mechanism of action may not be solely dependent on polymerase α inhibition, a finding that has implications for antiviral drug development within this chemical series [1].

Anti-HSV-1 Activity
Head-to-head
Comparable antiviral activity to all three analog comparators
Antiviral effect does not require polymerase α inhibition, indicating a distinct antiviral mechanism.
HSV-1 cell culture assay; all analogs equally active.
antiviral activity herpes simplex virus type 1 HSV-1 inhibition

Recommended Research and Industrial Application Scenarios for Anhydro-araIC 3'-acetate Based on Comparative Evidence


Mechanistic Dissection of DNA Polymerase α-Dependent vs. Polymerase α-Independent Cytotoxicity

Anhydro-araIC 3'-acetate is uniquely suited for experiments designed to dissect whether the cytotoxic activity of 2,2'-anhydro nucleosides is mediated through DNA polymerase α inhibition or through an alternative mechanism. In such studies, anhydro-araC 3'-acetate (no polymerase α inhibition) serves as a negative mechanistic control, while anhydro-araIC 3'-acetate (potent polymerase α inhibition) and anhydro-araIC (polymerase α inhibition without reduced DNA incorporation) provide complementary active comparators, all while maintaining comparable cytotoxicity [1]. This four-compound matrix enables a complete mechanistic deconvolution not possible with any single analog alone, but requiring anhydro-araIC 3'-acetate as the compound that uniquely combines polymerase α inhibition with reduced DNA incorporation [1].

Structure-Activity Relationship (SAR) Studies of the 5-Iodo Pharmacophore in Cytosine Nucleoside Analogs

The binary polymerase α inhibition profile — where compounds bearing the 5-iodo substituent (anhydro-araIC 3'-acetate and anhydro-araIC) are active, while those without it (anhydro-araC 3'-acetate and anhydro-araC) are inactive — makes anhydro-araIC 3'-acetate an essential reference compound for SAR programs exploring the 5-position of the cytosine base [1]. In larger screening cascades, anhydro-araIC 3'-acetate serves as the positive control for 5-iodo-dependent polymerase α inhibition, while anhydro-araC 3'-acetate serves as the matched negative control that differs only by the absence of the iodo substitution [1].

Antiviral Research Programs Investigating HSV-1 Inhibition Mechanisms Independent of Polymerase α

Because anhydro-araIC 3'-acetate retains anti-HSV-1 activity comparable to anhydro-araC 3'-acetate (which lacks polymerase α inhibition), it can be deployed as a chemical probe to test whether polymerase α inhibition contributes to, or is dispensable for, the antiviral effect in HSV-1 infection models [1]. This application is supported by the finding that the antineoplastic and antiviral activities of the 2,2'-anhydro-arabinosylcytosine nucleosides may result from biochemical actions different from those of cytarabine [1].

Chemical Biology Studies Requiring Reduced DNA Incorporation While Maintaining Cytotoxicity

The significantly reduced [3H]thymidine incorporation exhibited by anhydro-araIC 3'-acetate, relative to anhydro-araIC and anhydro-araC 3'-acetate, makes it the preferred compound for experiments that require a dissociation between DNA synthesis inhibition and cytotoxic outcome [1]. This profile is not achievable with anhydro-araIC (which shows greater DNA incorporation) or anhydro-araC 3'-acetate (which lacks polymerase α inhibition), positioning anhydro-araIC 3'-acetate as the only tool compound in this series that simultaneously delivers polymerase α inhibition, reduced DNA incorporation, and maintained cytotoxicity [1].

Application
Selection Property
Validation Focus
DNA polymerase α mechanism-of-action studies
Binary polymerase α inhibition (5-iodo-dependent)
Comparator-controlled cell-model endpoint review
5-Position SAR in cytosine nucleoside analogs
5-Iodo pharmacophore requirement for polymerase α inhibition
Matched negative control (non-iodinated) comparison
HSV-1 antiviral mechanism studies
Polymerase α-independent antiviral activity
Antiviral endpoint context with polymerase α probe
DNA incorporation vs. cytotoxicity dissociation experiments
Reduced [³H]thymidine incorporation relative to analogs
DNA synthesis endpoint vs. cell viability endpoint review
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